Enhanced Lipophilicity (XLogP3-AA = 1.9) Relative to Non-Fluorinated and Di-Halogenated Comparators Drives Superior Membrane Partitioning Predictions
The target compound exhibits a computed XLogP3-AA value of 1.9, which is substantially higher than that of the non-fluorinated analog 4-bromo-2-chlorobenzohydrazide (ACD/LogP = 1.13) and the di-halogenated fluorinated comparator 2-chloro-6-fluorobenzohydrazide (XLogP3 = 1.1) [1][2]. The addition of the bromine atom to the 2-chloro-6-fluoro core increases the logP by approximately 0.8 units, a change that is predicted to significantly enhance passive membrane permeability and blood-brain barrier penetration in accordance with the well-established relationship between logP and ADME properties [3]. This differentiation is directly quantifiable via calculated partition coefficients and offers a rational basis for compound selection in CNS-targeted or intracellular target-based screening cascades.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 (4-Bromo-2-chloro-6-fluorobenzohydrazide) |
| Comparator Or Baseline | Comparator 1: 2-Chloro-6-fluorobenzohydrazide (XLogP3 = 1.1); Comparator 2: 4-Bromo-2-chlorobenzohydrazide (ACD/LogP = 1.13) |
| Quantified Difference | ΔLogP = +0.8 vs. 2-chloro-6-fluoro analog; ΔLogP ≈ +0.77 vs. 4-bromo-2-chloro analog |
| Conditions | Computed using XLogP3-AA and ACD/LogP modules; standard prediction parameters at pH ~7.4 |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and is a critical parameter for selecting building blocks in CNS drug discovery and intracellular target programs.
- [1] PubChem. Computed Properties for CID 130091157: 4-Bromo-2-chloro-6-fluorobenzohydrazide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Computed Properties for CID 11355944: 2-Chloro-6-fluorobenzohydrazide. National Center for Biotechnology Information (2026). View Source
- [3] S. Purser et al. Fluorine in medicinal chemistry. Chem. Soc. Rev. 37, 320-330 (2008). View Source
